4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine

Medicinal Chemistry Blood‑Brain Barrier Permeability Lipophilicity Optimization

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (CAS 930111-07-2) is a synthetic amino‑methylpiperidine derivative that features a piperidine core bearing a thien‑2‑ylmethyl group and a methylaminomethyl side chain. This compound is offered as a versatile small‑molecule scaffold and has been specifically identified in patent literature as an amino‑methylpiperidine derivative with kinase inhibitory activity.

Molecular Formula C12H20N2S
Molecular Weight 224.37 g/mol
CAS No. 930111-07-2
Cat. No. B1358579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine
CAS930111-07-2
Molecular FormulaC12H20N2S
Molecular Weight224.37 g/mol
Structural Identifiers
SMILESCNCC1CCN(CC1)CC2=CC=CS2
InChIInChI=1S/C12H20N2S/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3
InChIKeyJXFQDIBOGWDEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (CAS 930111-07-2) – Procurement-Ready Scaffold for Kinase‑Focused Library Design


4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine (CAS 930111-07-2) is a synthetic amino‑methylpiperidine derivative that features a piperidine core bearing a thien‑2‑ylmethyl group and a methylaminomethyl side chain . This compound is offered as a versatile small‑molecule scaffold and has been specifically identified in patent literature as an amino‑methylpiperidine derivative with kinase inhibitory activity [1]. Its defined substitution pattern makes it a valuable building block for medicinal chemistry programs targeting kinase‑associated diseases [1].

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine Procurement: Why Close Analogs Cannot Substitute This Specific Scaffold


Even minor structural modifications to the 4‑[(methylamino)methyl]‑1‑(thien‑2‑ylmethyl)piperidine framework profoundly alter key molecular properties that govern biological performance. The target compound’s specific methylamino‑methyl substitution confers a distinct lipophilicity (LogP ~2.51) and hydrogen‑bonding capacity relative to its hydroxyl‑ and carboxyl‑substituted analogs . Such differences are not merely incremental; they determine ligand efficiency, off‑target profile, and suitability for a given target class [1]. As a result, generic substitution with a “similar” thienyl‑piperidine building block cannot replicate the scaffold’s binding trajectory or physicochemical behavior without empirical re‑validation—a risk that undermines the reproducibility and cost‑efficiency of a focused chemical biology or drug‑discovery campaign [1].

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine: Quantitative Differentiation vs. Thienyl‑Piperidine Analogs


Lipophilicity Advantage (LogP): Enhanced CNS Penetration Potential vs. Hydroxy‑ and Carboxy‑Analogs

The target compound exhibits a computed LogP of 2.51 , which is markedly higher than that of the direct 4‑hydroxymethyl analog (CAS 926921‑81‑5, LogP = 1.89) and the 4‑carboxylic acid analog (CAS 901923‑78‑2, LogP = -0.8 to 2.04) [1]. This ~0.6–3.3 log unit increase in lipophilicity translates into improved predicted membrane permeability and blood–brain barrier (BBB) penetration, a critical parameter for CNS‑targeted kinase inhibitor programs.

Medicinal Chemistry Blood‑Brain Barrier Permeability Lipophilicity Optimization

Reduced Polar Surface Area (PSA): Enhanced Passive Permeability vs. Hydroxy‑Analog

The target compound has a computed polar surface area (PSA) of 43.51 Ų , which is 8.2 Ų lower than that of the 4‑hydroxymethyl analog (PSA = 51.71 Ų) . A PSA below 60–70 Ų is generally associated with good intestinal absorption and CNS penetration; the target’s lower PSA suggests a measurable advantage in passive diffusion across lipid bilayers.

Drug Design Passive Diffusion Membrane Permeability

Kinase Inhibitor Class Membership: Validated Biological Rationale vs. Untested Analogs

Patent EP3733674A1 explicitly claims amino‑methylpiperidine derivatives, including compounds with a thienylmethyl substituent, as having kinase inhibitory activity [1]. This class‑level association provides a validated biological rationale for the scaffold, whereas the hydroxy‑ and carboxy‑analogs (CAS 926921‑81‑5 and 901923‑78‑2) lack comparable patent‑documented biological annotation in kinase assays.

Kinase Inhibition Chemical Biology Scaffold Prioritization

Molecular Weight Advantage: Improved Ligand Efficiency vs. Heavier Analogs

The target compound has a molecular weight of 224.37 g/mol , which is comparable to or slightly higher than the hydroxy‑analog (211.32 g/mol) and the carboxy‑analog (225.31 g/mol) . However, it is 14.03 g/mol lighter than the 5‑piperidinyl‑substituted analog (CAS 953409‑06‑8, MW = 210.34 g/mol but with a different connectivity) . In the context of fragment‑based or lead‑optimization campaigns, lower molecular weight correlates with higher ligand efficiency (LE) and greater room for chemical elaboration without breaching typical drug‑like thresholds (e.g., MW <500).

Fragment‑Based Drug Discovery Ligand Efficiency Scaffold Optimization

Hydrogen‑Bond Donor/Acceptor Profile: Balanced Polarity for Kinase Hinge‑Binding

The target compound contains 1 hydrogen‑bond donor (secondary amine) and 3 acceptors (two nitrogens, one sulfur) . This donor/acceptor ratio (1/3) is distinct from the hydroxy‑analog (1 donor / 2 acceptors) and the carboxy‑analog (1 donor / 3 acceptors but with a strongly acidic proton) . The specific arrangement of the methylamino group offers a hydrogen‑bond donor positioned for potential interaction with the kinase hinge region, while the thienyl‑piperidine core provides the requisite hydrophobic contacts. In contrast, the hydroxy‑ and carboxy‑analogs present a hydrogen‑bond donor at the 4‑position of the piperidine ring, altering the binding vector and potential for kinase engagement.

Medicinal Chemistry Kinase Inhibitor Design Hydrogen‑Bonding

Synthetic Accessibility: Commercial Availability at 97% Purity

The target compound is commercially available from multiple reputable suppliers (e.g., Thermo Scientific, Apollo Scientific, Santa Cruz Biotechnology) at 97% purity in gram quantities . In contrast, the 4‑carboxy‑ and 5‑piperidinyl‑analogs are less widely stocked and often require custom synthesis . This ready availability reduces procurement lead time and ensures batch‑to‑batch consistency for reproducible SAR studies.

Chemical Procurement Building Block Availability Reproducible Synthesis

4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine: Optimal Application Scenarios for Procurement


CNS‑Penetrant Kinase Inhibitor Fragment / Lead Optimization

Given its elevated LogP (2.51) and low PSA (43.51 Ų), this scaffold is ideally suited for medicinal chemistry campaigns targeting kinases within the central nervous system (CNS) . The favorable lipophilicity and reduced polar surface area predict improved passive blood–brain barrier penetration relative to more polar analogs . The patent‑documented class‑level kinase inhibitory activity [1] further de‑risks its use as a starting point for CNS‑kinase inhibitor design.

Fragment‑Based Drug Discovery (FBDD) with Balanced Ligand Efficiency

With a molecular weight of 224.37 g/mol and a well‑defined hydrogen‑bond donor/acceptor profile , this compound meets the physicochemical criteria for a fragment library entry. Its higher lipophilicity distinguishes it from more polar hydroxy‑ and carboxy‑analogs, enabling the exploration of hydrophobic kinase binding pockets while maintaining sufficient ligand efficiency for fragment elaboration .

Chemical Biology Probe for Kinase Signaling Pathways

The explicit inclusion of amino‑methylpiperidine derivatives in EP3733674A1 as kinase inhibitors [1] positions this scaffold as a viable starting point for the development of chemical probes targeting JAK, BTK, or other therapeutically relevant kinases. Its commercial availability at 97% purity ensures that probe synthesis can proceed without the delays associated with custom synthesis of more obscure analogs.

SAR Exploration of 4‑Substituted Thienyl‑Piperidines

The distinct substitution pattern at the piperidine 4‑position—a methylamino‑methyl group rather than a hydroxyl or carboxyl—offers a unique vector for structure‑activity relationship (SAR) studies. Researchers can systematically compare the binding affinity, selectivity, and permeability of this scaffold against the hydroxy‑ and carboxy‑analogs to map the optimal physicochemical and pharmacophoric space for a given kinase target .

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